

In Vitro Characterization of BMS-182874: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874 is a potent, selective, and orally active non-peptide antagonist of the endothelin-A (ETA) receptor. This document provides a comprehensive technical overview of the in vitro characterization of BMS-182874, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the associated signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in drug development investigating the pharmacological profile of ETA receptor antagonists.

Quantitative Pharmacological Data

The in vitro activity of BMS-182874 has been quantified through various binding and functional assays. The following tables summarize the key parameters, providing a comparative view of its affinity and functional antagonism at endothelin receptors.

Table 1: Receptor Binding Affinity of BMS-182874



Radioligand	Preparation	Receptor Type	Ki (nM)	Reference
[125I]ET-1	Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes	ETA	61	[1]
[125I]ET-1	CHO cells expressing human ETA receptor	ETA	48	[1][2]
[125I]ET-1	-	ETB	> 50,000	[1]

Ki: Inhibition constant, a measure of the binding affinity of a ligand to a receptor.

Table 2: Functional Antagonism of BMS-182874

Assay	Cell Line/Tissue	Stimulus	Parameter	Value (nM)	Reference
Inositol Phosphate Accumulation	VSM-A10 cells	ET-1	КВ	75	[1]
Calcium Mobilization	VSM-A10 cells	ET-1	КВ	140	
Force Development (Contraction)	Rabbit carotid artery	ET-1	КВ	520	
Inhibition of [3H]thymidine incorporation	Cultured rat aortic smooth muscle cells	ET-1	-	-	

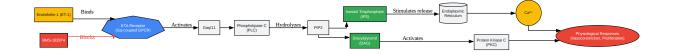
KB: Equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.



Endothelin-A (ETA) Receptor Signaling Pathway

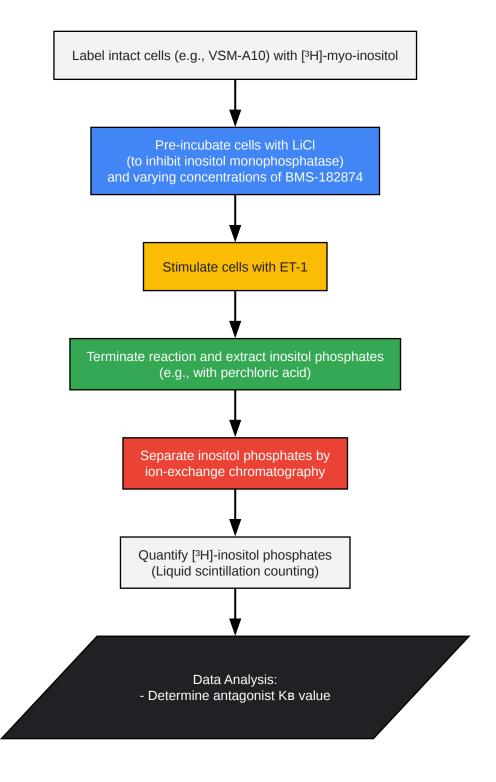
Endothelin-1 (ET-1) binding to the G-protein coupled ETA receptor, primarily coupled to $G\alpha q/11$, initiates a signaling cascade leading to various cellular responses, including vasoconstriction and cell proliferation. BMS-182874 acts as a competitive antagonist at this receptor, blocking the binding of ET-1 and thereby inhibiting these downstream effects.



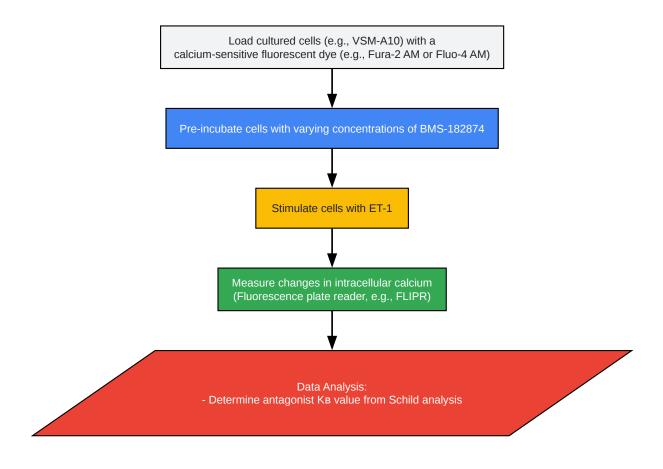












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